molecular formula C15H22N4O3Si B14765056 2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline

2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline

Cat. No.: B14765056
M. Wt: 334.45 g/mol
InChI Key: WARCYIDCZSNZJK-UHFFFAOYSA-N
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Description

2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a pyrazole ring substituted with a trimethylsilyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by catalytic processes to introduce the pyrazole ring and trimethylsilyl group. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted anilines, pyrazoles, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and trimethylsilyl group contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)aniline is unique due to the presence of the pyrazole ring and trimethylsilyl group, which confer distinct chemical and biological properties compared to other nitroanilines.

Properties

Molecular Formula

C15H22N4O3Si

Molecular Weight

334.45 g/mol

IUPAC Name

2-nitro-4-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C15H22N4O3Si/c1-23(2,3)7-6-22-11-18-10-13(9-17-18)12-4-5-14(16)15(8-12)19(20)21/h4-5,8-10H,6-7,11,16H2,1-3H3

InChI Key

WARCYIDCZSNZJK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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